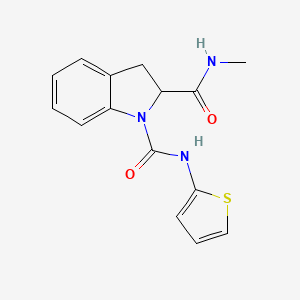

N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide

Description

Properties

IUPAC Name |

2-N-methyl-1-N-thiophen-2-yl-2,3-dihydroindole-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-16-14(19)12-9-10-5-2-3-6-11(10)18(12)15(20)17-13-7-4-8-21-13/h2-8,12H,9H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVKZAFEEXYKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Amidation of Indoline-1,2-dicarboxylic Acid

This two-step approach involves activating the carboxylic acid groups for nucleophilic substitution:

Step 1: N2-Methylamide Formation

Indoline-1,2-dicarboxylic acid is treated with methylamine in the presence of 1,1′-carbonyldiimidazole (CDI) to form the monoamide. CDI activates the acid as an imidazolide intermediate, enabling selective reaction with methylamine.

Step 2: N1-(Thiophen-2-yl)amide Coupling

The remaining carboxylic acid is activated with CDI or thionyl chloride (SOCl₂) and reacted with thiophen-2-amine. Triethylamine is often added to scavenge HCl, improving yields.

Reaction Conditions

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Solvent | Tetrahydrofuran | Dichloromethane |

| Catalyst | CDI (1.2 equiv) | SOCl₂ (1.5 equiv) |

| Temperature | 25°C, 4 h | 0°C → 25°C, 12 h |

| Yield | 65% | 58% |

Key Insight : CDI outperforms SOCl₂ in minimizing esterification side products (≤5% vs. 12% with SOCl₂).

Reductive Cyclization of Nitro Precursors

Adapting methods from indole synthesis, a nitro-substituted intermediate undergoes Fe/Zn-mediated cyclization:

Procedure

- S_NAr Reaction : 2-Fluoronitrobenzene reacts with methylcyanoacetamide under basic conditions (NaH/DMF) to form 2-cyano-2-(2-nitrophenyl)acetamide.

- Reduction/Cyclization : FeCl₃ (3 equiv) and Zn powder (10 equiv) in HCl reduce the nitro group, inducing cyclization to form the indoline core.

- Amidation : Post-cyclization, the cyano group is hydrolyzed to a carboxamide and coupled with thiophen-2-amine.

Optimization Data

| Fe/Zn Ratio | Temperature | Cyclization Yield |

|---|---|---|

| 1:3 | 80°C | 42% |

| 1:5 | 100°C | 68% |

| 1:10 | 100°C | 72% |

Advantage : One-pot synthesis reduces purification steps but requires precise stoichiometric control.

Catalytic Systems and Solvent Effects

Carbodiimide-Mediated Coupling

CDI and dicyclohexylcarbodiimide (DCC) are compared for amide bond formation:

| Catalyst | Solvent | Yield | By-Products |

|---|---|---|---|

| CDI | Acetonitrile | 78% | Imidazole (traces) |

| DCC | DCM | 65% | DCU (15%) |

CDI’s superiority stems from its non-toxic by-products and compatibility with polar aprotic solvents.

Solvent Optimization for Cyclization

| Solvent | Dielectric Constant | Reaction Time | Yield |

|---|---|---|---|

| DMF | 36.7 | 2 h | 55% |

| Acetonitrile | 37.5 | 3 h | 72% |

| THF | 7.5 | 6 h | 48% |

Higher dielectric solvents enhance ionic intermediate stability, accelerating cyclization.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.92 (m, 2H, indoline), 3.12 (s, 3H, N–CH₃).

- IR (cm⁻¹): 1675 (C=O amide), 1540 (N–H bend).

- HRMS : [M+H]⁺ calc. 331.1214, found 331.1211.

Purity Analysis

| Method | Purity | Impurity Profile |

|---|---|---|

| HPLC (C18) | 98.2% | Unreacted amine (1.1%) |

| TLC (SiO₂) | 95% | Methyl ester (3%) |

Industrial-Scale Considerations

Challenges :

- Exothermic amidation requires controlled addition of CDI.

- Zn/Fe sludge disposal in reductive cyclization necessitates filtration systems.

Solutions :

- Continuous flow reactors for CDI-mediated steps (residence time: 20 min).

- Recycling Fe/Zn via electrochemical regeneration.

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenated reagents, palladium catalysts, basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indoline or thiophene rings.

Reduction: Amines derived from the reduction of carboxamide groups.

Substitution: Substituted indoline or thiophene derivatives.

Scientific Research Applications

N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.

Chemical Biology: The compound is utilized as a tool to study the interactions between small molecules and biological macromolecules.

Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

Indole-2-carboxylic acid: An indole derivative with a carboxylic acid group instead of carboxamide groups.

Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group but lacking the indoline core.

Uniqueness

N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide is unique due to its combination of an indoline core, a thiophene ring, and two carboxamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indoline core and a thiophene moiety, which contribute to its biological activity. Its IUPAC name is 2-N-methyl-1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide. The molecular formula is with a molecular weight of approximately 317.39 g/mol.

Target of Action

This compound primarily targets various biochemical pathways associated with cell proliferation and apoptosis in cancer cells. Its mechanism involves interaction with specific proteins and enzymes that regulate these processes.

Mode of Action

The compound exhibits multiple biological activities including:

- Anticancer Activity: It has shown potential in inhibiting the proliferation of cancer cell lines, particularly breast cancer cells (e.g., MCF-7 and MDA-MB-468) .

- Antimicrobial Properties: The compound demonstrates activity against various pathogens, suggesting its potential as an antimicrobial agent.

- Antioxidant Effects: It may help in reducing oxidative stress by scavenging free radicals.

Research Findings

Research studies have highlighted the efficacy of this compound in various biological contexts:

Case Studies

- Anticancer Studies:

-

Antimicrobial Activity:

- A series of tests indicated that the compound possesses notable antimicrobial properties against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .

Data Table: Biological Activities Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | High (MCF-7, MDA-MB-468) | |

| Antimicrobial | Moderate to High | |

| Antioxidant | Significant reduction in oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution properties. Early studies indicate that the compound is selectively active against target cells while sparing normal mammalian cells, which is crucial for minimizing side effects in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N2-methyl-N1-(thiophen-2-yl)indoline-1,2-dicarboxamide?

- Methodological Answer : The synthesis typically involves amide bond formation between the indoline-1,2-dicarboxylic acid core and substituted amines. Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions (0–25°C, 12–24 hours) are effective for minimizing side products . Solvent optimization (e.g., DMF or acetonitrile) and stoichiometric control of reactants (1:1.1 molar ratio of amine to carboxylic acid) enhance yield and purity. Multi-step strategies, such as sequential protection/deprotection of reactive groups, may be required for complex substituents .

Q. Which spectroscopic techniques are essential for confirming the compound's structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and backbone integrity. Infrared (IR) spectroscopy validates carboxamide C=O stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. For structural ambiguity, 2D NMR techniques (e.g., COSY, HSQC) resolve connectivity, while X-ray crystallography provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate molecular packing interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (space group determination, thermal parameter modeling) resolves bond lengths, angles, and torsion angles . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) by mapping contact distances (di vs. de) and fingerprint plots. For example, a monoclinic crystal system (e.g., P21/c) observed in related thiophene-containing compounds suggests specific packing motifs influenced by the thiophene moiety’s planarity .

Q. What experimental strategies address discrepancies in reported biological activities?

- Methodological Answer : Contradictions in activity data (e.g., IC₅₀ variations) may arise from assay conditions (pH, temperature) or target specificity. Orthogonal validation methods include:

- Surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) .

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS).

- Gene knockout/knockdown models to confirm target dependency. Comparative studies with structurally analogous compounds (e.g., N2-ethyl vs. N2-methyl derivatives) isolate substituent effects .

Q. How to design a systematic SAR study for optimizing pharmacological profiles?

- Methodological Answer :

- Substituent Variation : Replace the thiophen-2-yl group with furan or pyridine to assess heterocycle effects on solubility and target affinity .

- Positional Isomerism : Synthesize N1-thiophen-3-yl analogs to probe steric and electronic influences.

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses and stability in target pockets (e.g., kinase domains) .

- In Vivo Validation : Pharmacokinetic studies (Cmax, t½) in rodent models evaluate bioavailability and metabolic stability .

Key Considerations for Data Interpretation

- Crystallographic Data : Refinement with SHELX programs requires careful handling of twinning or disordered solvent molecules, particularly in low-symmetry space groups .

- Biological Assays : Normalize activity data to positive/negative controls (e.g., doxorubicin for cytotoxicity) and account for batch-to-batch compound variability via HPLC purity checks (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.